Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is an unsymmetrical urea derivative featuring a 3-methoxyphenyl group and a para-substituted pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) on the opposing aryl ring. This structure combines the hydrogen-bonding capability of the urea moiety with the reactivity of the boronate group, making it valuable in organic synthesis, sensing, and medicinal chemistry . The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions , while the urea scaffold may contribute to enzyme inhibition or anticancer activity .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-9-11-15(12-10-14)22-18(24)23-16-7-6-8-17(13-16)25-5/h6-13H,1-5H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJQOEJQEDHWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction of Aryl Isocyanates and Amines
The most common method involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3-methoxyphenyl isocyanate under anhydrous conditions.
Procedure :
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Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv) in dry THF or DCM.
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Add 3-methoxyphenyl isocyanate (1.05 equiv) dropwise at 0°C under nitrogen.
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Stir at room temperature for 12–24 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc).
Key Considerations :
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Excess isocyanate prevents diurea formation.
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Boron stability requires inert conditions to avoid hydrolysis of the dioxaborolane ring.
Carbamate-Mediated Synthesis
Phenyl Carbamate Aminolysis
Phenyl carbamates serve as stable intermediates for urea formation.
Procedure :
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Prepare phenyl N-(3-methoxyphenyl)carbamate by reacting 3-methoxyaniline with phenyl chloroformate.
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React the carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in DMSO at 25°C for 3 hours.
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Isolate via aqueous workup and recrystallization.
Advantages :
Alternative Routes
Curtius Rearrangement of Acyl Azides
Rarely used due to safety concerns but viable for specialized cases:
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Convert 3-methoxybenzoyl chloride to acyl azide using NaN₃.
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Thermally rearrange to isocyanate, then react with boronic ester-substituted aniline.
Challenges :
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Isocyanate-Amine | RT, THF/DCM | 65–78% | >95% | High |
| Carbamate Aminolysis | DMSO, 25°C | 70–85% | >98% | Moderate |
| Suzuki-Miyaura Borylation | Pd catalysis, 80°C | 60–72% | >90% | High |
| Curtius Rearrangement | Thermal, hazardous | 40–55% | 85–90% | Low |
Critical Research Findings
Boron Stability Optimization
Regioselectivity in Urea Formation
Purification Challenges
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Silica gel chromatography with 5–10% MeOH in DCM removes unreacted aniline.
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Recrystallization from ethanol/water mixtures enhances purity (>99%).
Industrial-Scale Considerations
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Carbamate-mediated synthesis is preferred for safety and yield consistency.
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Continuous flow reactors improve heat management in exothermic isocyanate reactions.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The urea backbone can be reduced to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Urea, N-(3-methoxyphenyl)-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with various molecular targets. The boron-containing group can participate in interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Substituent Variations in Boronated Ureas
Physicochemical Properties
- Solubility : The 3-methoxy group increases polarity compared to alkyl-substituted analogues (e.g., CAS 874291-00-6), improving aqueous solubility but reducing lipophilicity .
- Stability : Boronate esters are prone to hydrolysis; the electron-donating methoxy group may stabilize the boronate compared to electron-withdrawing groups (e.g., benzonitrile in ) .
Biological Activity
Urea derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] , often referred to as a substituted urea, has garnered attention for its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by:
- A methoxyphenyl group attached to one nitrogen atom of the urea.
- A tetramethyl-1,3,2-dioxaborolan moiety linked to the other nitrogen atom.
This unique structure contributes to its biological properties and interactions within biological systems.
The biological activity of substituted ureas often involves their interaction with specific enzymes or receptors. For instance, studies have shown that ureas can act as inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in inflammation and pain pathways. The presence of electron-withdrawing groups in the aryl substituents enhances their binding affinity and potency against these targets .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the aryl groups significantly impact the compound's efficacy. For example:
- Electron-withdrawing groups on the phenyl ring improve hydrogen bonding interactions with enzyme active sites.
- Substituents such as methoxy or halogens can enhance metabolic stability and bioavailability .
Inhibition Studies
In a study focusing on 1-Aryl-3-(1-acylpiperidin-4-yl)ureas, similar compounds demonstrated potent inhibition of human and murine sEH. The introduction of methoxy groups was associated with increased potency and favorable pharmacokinetic profiles .
| Compound | IC50 (nM) | Comments |
|---|---|---|
| 1 | 104 | Strong sEH inhibitor |
| 2 | 5860 | Moderate activity |
| 3 | 13000 | Low potency |
The above table summarizes the inhibitory concentrations (IC50) for various related compounds, illustrating how structural modifications can lead to significant differences in biological activity.
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of urea derivatives. The tested compounds exhibited a reduction in inflammatory pain in murine models, suggesting that the compound may have therapeutic potential for treating conditions involving inflammation .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with methoxy substitutions show improved absorption and longer half-lives in vivo. For example, certain derivatives demonstrated increased maximum concentration (Cmax) and area under the curve (AUC) metrics compared to their counterparts lacking these modifications .
Q & A
Q. How can crystallography data resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
